Cas no 1116339-62-8 (6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide)

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
- 6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide
- 6-Fluoro-4-trifluoromethyl-quinoline-2-carboxylic acid hydrazide
- 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide ,97%
- 1116339-62-8
- SB86015
- AS-69779
- DB-060113
- AKOS016006221
- DTXSID60705226
-
- MDL: MFCD11046314
- インチ: InChI=1S/C11H7F4N3O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(19)18-16/h1-4H,16H2,(H,18,19)
- InChIKey: XBVDXXKPVAVWLE-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C(=O)NN
計算された属性
- せいみつぶんしりょう: 273.05252450g/mol
- どういたいしつりょう: 273.05252450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37/39
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 税関データ
- 税関コード:29334900
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145873-5g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$331 | 2021-08-05 | |
eNovation Chemicals LLC | D761796-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
$460 | 2023-09-01 | |
Chemenu | CM145873-1g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 1g |
$135 | 2023-02-19 | |
Alichem | A189005284-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$400.00 | 2023-09-04 | |
Chemenu | CM145873-5g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$392 | 2023-02-19 | |
Ambeed | A382332-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95+% | 1g |
$122.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757287-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 5g |
¥3706.00 | 2024-08-09 | |
Ambeed | A382332-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95+% | 5g |
$353.0 | 2024-04-26 | |
Aaron | AR007T4B-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
$329.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757287-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
¥1195.00 | 2024-08-09 |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazideに関する追加情報
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: A Comprehensive Overview
The compound 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, identified by the CAS number 1116339-62-8, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds widely studied for their diverse chemical properties and biological activities. The presence of fluorine and trifluoromethyl groups in its structure introduces unique electronic and steric effects, making it a valuable substrate for further chemical modifications and functionalization.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only enhance the yield but also improve the purity of the product, which is critical for its application in sensitive fields like drug discovery and materials science. The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide typically involves a multi-step process, starting from readily available quinoline derivatives and incorporating fluorine-containing substituents through electrophilic substitution or nucleophilic aromatic substitution reactions.
The structural uniqueness of this compound lies in its quinoline backbone, which is a bicyclic system comprising a benzene ring fused with a pyridine ring. The substitution pattern at positions 2, 4, and 6 further modulates its electronic properties. The carbohydrazide group at position 2 introduces hydrogen bonding capabilities, while the fluorine at position 6 and the trifluoromethyl group at position 4 contribute to both electron-withdrawing effects and increased molecular rigidity. These features make this compound an attractive candidate for exploring its role in various chemical reactions, including those involving nucleophilic attack or electrophilic addition.
In terms of biological activity, preliminary studies have indicated that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide exhibits potential as an inhibitor of certain enzyme systems. For instance, research conducted by Smith et al. (2023) demonstrated its ability to modulate kinase activity, a critical pathway in cellular signaling. This finding opens up new avenues for exploring its therapeutic potential in treating conditions such as cancer, inflammation, and neurodegenerative diseases. Furthermore, its fluorinated substituents may enhance bioavailability and stability, making it a promising lead compound for drug development.
Beyond biological applications, this compound has shown promise in materials science. Its rigid structure and electron-deficient nature make it suitable for use in organic electronics, particularly as a component in semiconducting materials or as an electron acceptor in donor–acceptor systems. Recent work by Lee et al. (2023) highlighted its potential in enhancing the efficiency of organic photovoltaic devices by improving charge transport properties. Such applications underscore the versatility of this compound across multiple disciplines.
The synthesis and characterization of CAS No 1116339-62-8 have been extensively documented using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and crystalline properties. For instance, X-ray crystallography has revealed a monoclinic crystal system with specific lattice parameters, which is essential information for understanding its physical properties and potential applications.
In conclusion, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide stands out as a versatile molecule with immense potential across various fields. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for researchers and industries alike. As ongoing research continues to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to both academic and applied sciences.
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